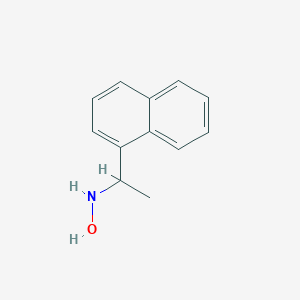

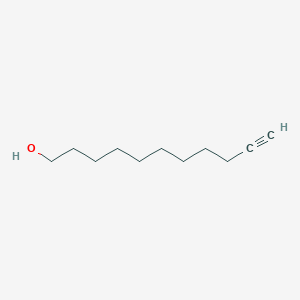

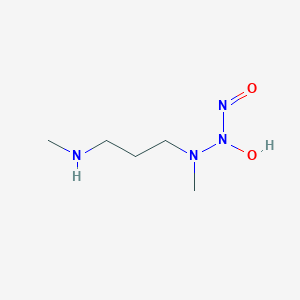

3-(2-Hydroxy-1-methyl-2-nitrosohydrazino)-N-methyl-1-propanamine

Overview

Description

Scientific Research Applications

Enhancing Drug Absorption

3-(2-Hydroxy-1-methyl-2-nitrosohydrazino)-N-methyl-1-propanamine (hereafter referred to by its chemical name) has been explored as an enhancer for the intestinal transport and absorption of peptide drugs. Studies have shown its efficacy in increasing the permeability of insulin across intestinal membranes, suggesting its potential in improving the oral bioavailability of certain medications (Fetih et al., 2005).

Investigating Cellular NO Fluctuations

The chemical has been used in the study of intracellular nitric oxide (NO) signals. By applying it to cells, researchers have been able to observe NO-induced changes, aiding in understanding the role of NO in cellular processes (Eroğlu et al., 2017).

Modulating Intestinal Permeability

Research has also demonstrated the capability of this chemical to modulate intestinal permeability, which is crucial for the effective delivery of poorly absorbable drugs. Its ability to enhance the absorption of such drugs through the intestinal membrane has been a significant focus (Yamamoto et al., 2001).

Impact on Adrenal Catecholamine Secretion

The chemical has been studied for its role in influencing adrenal catecholamine secretion. These studies are vital in understanding how nitric oxide donors can affect hormonal responses and regulation (Nagayama et al., 1998).

Exploring Nitric Oxide Donors' Influence on Absorption

Further studies have characterized the influence of this and other nitric oxide donors on the intestinal absorption of macromolecules, emphasizing its potential in enhancing the delivery of large, complex drugs (Takahashi et al., 2004).

Studying Free Radical Scavenging Effects

The chemical has been used in studies investigating the scavenging effects of dopamine agonists on nitric oxide radicals. Such research provides insights into how certain drugs may interact with free radicals, which is relevant to conditions like Parkinson's disease (Nishibayashi et al., 1996).

Safety and Hazards

Future Directions

properties

IUPAC Name |

(Z)-hydroxyimino-[methyl-[3-(methylamino)propyl]amino]-oxidoazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N4O2/c1-6-4-3-5-8(2)9(11)7-10/h6,10H,3-5H2,1-2H3/b9-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPBUJYBQUBMWDT-CLFYSBASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCN(C)[N+](=NO)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNCCCN(C)/[N+](=N/O)/[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00163462 | |

| Record name | 3-(2-hydroxy-1-methyl-2-nitrosohydrazino)-N-methyl-1-propanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00163462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Hydroxy-1-methyl-2-nitrosohydrazino)-N-methyl-1-propanamine | |

CAS RN |

146724-84-7 | |

| Record name | 3-(2-hydroxy-1-methyl-2-nitrosohydrazino)-N-methyl-1-propanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00163462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-1-[2-[(2-methyl-2-prop-2-ynylsulfanylpropyl)amino]anilino]propane-2-thiol](/img/structure/B139971.png)